6-thia-2,8,9,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),7,9,11,13,15-hexaene
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Overview
Description
6-thia-2,8,9,17-tetrazatetracyclo[87002,7011,16]heptadeca-1(17),7,9,11,13,15-hexaene is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-thia-2,8,9,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),7,9,11,13,15-hexaene typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions to form the tetracyclic structure. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing safety protocols to handle the complex reactions involved .
Chemical Reactions Analysis
Types of Reactions
6-thia-2,8,9,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),7,9,11,13,15-hexaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds .
Scientific Research Applications
6-thia-2,8,9,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),7,9,11,13,15-hexaene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Mechanism of Action
The mechanism by which 6-thia-2,8,9,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),7,9,11,13,15-hexaene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the compound’s interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetracyclic structures with varying functional groups and heteroatoms. Examples include:
- 4,6-Dinitro-2-thia-10,17-diazatetracyclo[8.7.0.0{3,8}.{11,16}]heptadeca-1(17),3(8),4,6,11,13,15-heptaen-9-one .
- N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.0{2,7}.{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide .
Uniqueness
What sets 6-thia-2,8,9,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),7,9,11,13,15-hexaene apart is its specific arrangement of atoms and the presence of sulfur and nitrogen heteroatoms.
Properties
Molecular Formula |
C12H10N4S |
---|---|
Molecular Weight |
242.3 g/mol |
IUPAC Name |
6-thia-2,8,9,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),7,9,11,13,15-hexaene |
InChI |
InChI=1S/C12H10N4S/c1-2-5-9-8(4-1)10-11(13-9)16-6-3-7-17-12(16)15-14-10/h1-2,4-5H,3,6-7H2 |
InChI Key |
UIOCWCKDHWUHQQ-UHFFFAOYSA-N |
SMILES |
C1CN2C3=NC4=CC=CC=C4C3=NN=C2SC1 |
Canonical SMILES |
C1CN2C3=NC4=CC=CC=C4C3=NN=C2SC1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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